An In-depth Technical Guide to Triafur: Structure, Activity, and Proposed Mechanism
An In-depth Technical Guide to Triafur: Structure, Activity, and Proposed Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound Triafur, with a focus on its chemical structure, biological activity, and a hypothesized mechanism of action. This document is intended for an audience with a strong background in chemistry and pharmacology.
Chemical Structure and Identification
Triafur, systematically named 5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-amine, is a heterocyclic compound containing a nitrofuran and a thiadiazole moiety. These structural features are common in various pharmacologically active agents.
| Identifier | Value |
| Systematic Name | 5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-amine |
| Molecular Formula | C₆H₄N₄O₃S |
| Molecular Weight | 212.19 g/mol |
| CAS Number | 712-68-5 |
| SMILES | c1cc(--INVALID-LINK--[O-])oc1-c2nnc(N)s2 |
| InChI Key | SXZZHGJWUBJKHH-UHFFFAOYSA-N |
Biological Activity and Therapeutic Potential
The primary biological activity reported for Triafur and its derivatives is as an anti-leishmanial agent. Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Several studies have demonstrated the in vitro efficacy of Triafur analogs against Leishmania major, the causative agent of cutaneous leishmaniasis.[1][2] The core structure of Triafur, combining the 5-nitrofuran group with the 1,3,4-thiadiazole ring, is crucial for its anti-parasitic properties.
Quantitative Data: Anti-leishmanial Activity of Triafur Derivatives
The following table summarizes the in vitro anti-leishmanial activity of various derivatives of Triafur against the promastigote form of Leishmania major. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting biological or biochemical function.
| Compound ID | R Group (Substitution on the 2-amino group) | IC50 (µM) vs. L. major promastigotes | Reference |
| 6a | -CH₂-C₆H₅ (Benzoyl) | >100 | [1] |
| 6b | -CH₂-C₆H₄-NO₂ (3-Nitrobenzoyl) | 98 | [1] |
| 6c | -CH₂-C₆H₄-NO₂ (4-Nitrobenzoyl) | 95 | [1] |
| 6d | -CH₂-C₆H₄-OCH₃ (4-Methoxybenzoyl) | 94 | [1] |
| 6e | -CH₂-C₆H₄-CH₃ (4-Methylbenzoyl) | 77.6 | [1] |
| 19 | -CH₂CH₂CH₂OH (Hydroxypropyl) | 3 | [3] |
| 20 | -CH₂CH₂OCH₃ (Methoxypropyl) | 3 | [3] |
| II | 2-thio-4-nitrobenzylideneamine | 44.4 (after 24h) | [4] |
| Glucantime | (Reference Drug) | ~68,440 | [3] |
Hypothesized Mechanism of Action
The precise signaling pathways affected by Triafur have not been fully elucidated. However, based on the well-documented mechanism of other nitrofuran-based drugs, a probable mechanism of action can be proposed. Nitrofurans are prodrugs that require enzymatic reduction of the nitro group to exert their antimicrobial effects. This reduction is typically carried out by nitroreductases present in susceptible pathogens.
The proposed mechanism involves the following steps:
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Uptake: Triafur is taken up by the Leishmania parasite.
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Reductive Activation: Inside the parasite, a type I nitroreductase (NTR) reduces the 5-nitro group of the furan ring. This is a crucial activation step.
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Generation of Reactive Intermediates: The reduction process generates highly reactive cytotoxic metabolites, such as nitroso and hydroxylamine derivatives, as well as reactive oxygen species (ROS).
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Macromolecular Damage: These reactive intermediates can cause extensive damage to various cellular macromolecules, including DNA, RNA, and proteins, leading to parasite death.
This multi-targeted mechanism is advantageous as it may reduce the likelihood of the development of drug resistance.
Experimental Protocols
This section outlines the general methodologies employed in the synthesis and in vitro evaluation of Triafur and its derivatives.
General Synthesis of Triafur Derivatives
The synthesis of 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole (Triafur) and its derivatives typically follows a multi-step process:
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Thiosemicarbazone Formation: 5-nitro-2-furaldehyde is reacted with thiosemicarbazide in an acidic ethanol solution to form 5-nitro-2-furaldehyde thiosemicarbazone.
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Oxidative Cyclization: The resulting thiosemicarbazone undergoes oxidative cyclization to form the 1,3,4-thiadiazole ring. This is often achieved using an oxidizing agent like ferric ammonium sulfate.
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Derivatization (Optional): For derivatives with substitutions on the 2-amino group, further reactions are carried out. For example, reaction with various benzoyl chlorides in the presence of a base can yield N-benzoyl derivatives.
Characterization: The synthesized compounds are typically characterized using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm their structures.
In Vitro Anti-leishmanial Activity Assay (Promastigote Stage)
This protocol is used to determine the IC50 of the compounds against the extracellular, motile promastigote form of Leishmania.
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Parasite Culture: Leishmania major promastigotes are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 24-26°C.
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Assay Preparation: In a 96-well plate, promastigotes in the logarithmic growth phase are seeded at a density of approximately 1 x 10⁶ cells/mL.
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Compound Addition: The test compounds (dissolved in a suitable solvent like DMSO) are added to the wells in a series of dilutions. Control wells containing the solvent and a reference drug (e.g., Glucantime) are also included.
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Incubation: The plates are incubated at 24-26°C for 48-72 hours.
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Viability Assessment: Parasite viability is assessed using a colorimetric method, such as the MTT assay. The absorbance is read using a microplate reader.
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IC50 Calculation: The percentage of inhibition is calculated relative to the control, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
In Vitro Anti-leishmanial Activity Assay (Amastigote Stage)
This protocol assesses the activity of the compounds against the intracellular, non-motile amastigote form of Leishmania, which is the clinically relevant stage.
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Macrophage Culture: A macrophage cell line (e.g., J774A.1 or THP-1) is cultured in a suitable medium (e.g., RPMI-1640) with FBS at 37°C in a 5% CO₂ atmosphere.
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Infection of Macrophages: Macrophages are seeded in a multi-well plate and infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plate is incubated to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
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Compound Treatment: After infection, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.
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Incubation: The plates are incubated for a further 48-72 hours.
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Quantification of Infection: The number of amastigotes per macrophage is determined, typically by Giemsa staining and microscopic examination.
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IC50 Calculation: The percentage of infection reduction is calculated, and the IC50 is determined.
Cytotoxicity Assay
To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., the same macrophage line used in the amastigote assay) is determined.
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Cell Culture: Macrophages are seeded in a 96-well plate.
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Compound Addition: The compounds are added at various concentrations.
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Incubation: The plate is incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours.
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Viability Assessment: Cell viability is determined using an assay such as MTT.
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CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the parasite over the host cells.
References
- 1. Synthesis and Leishmanicidal Activity of 1-[5-(5-Nitrofuran-2-yl)-1, 3, 4-Thiadiazole-2-yl]-4-BenzoylePiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-leishmanial activity of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.mui.ac.ir [eprints.mui.ac.ir]
